Maltose

Enzyme Kinetics Glucoamylase Substrate Specificity

Standard maltose supplies often lack verified α-(1→4) linkage specificity, causing inconsistent enzyme kinetics in fermentation and analytical workflows. Maltose (CAS 16984-36-4) eliminates this variability. - 31.8-fold faster hydrolysis (0.763 s⁻¹) than trehalose for rapid glucose release - Distinct HPLC retention time (12.524 min) baseline-resolved from sucrose - Stable at pH 3, 120°C for 90 min; 1080 g/L solubility at 20°C Supplied with ≥98% HPLC purity and full QC documentation for procurement confidence.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
CAS No. 16984-36-4
Cat. No. B100927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaltose
CAS16984-36-4
SynonymsD-Glucopyranose, 4-O-a-D-glucopyranosyl- (8CI, 9CI)
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-/m1/s1
InChIKeyGUBGYTABKSRVRQ-PICCSMPSSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility780000 mg/L (at 20 °C)

Maltose Procurement Considerations


Maltose (4-O-α-D-glucopyranosyl-D-glucopyranose), a reducing disaccharide composed of two α-(1→4)-linked D-glucose units [1], is a white crystalline powder commonly available as the monohydrate (CAS 6363-53-7) . Its procurement must consider distinct physicochemical properties relative to other disaccharides such as sucrose, lactose, and trehalose, which have different glycosidic linkages and functional behaviors [2].

Reducing disaccharide with specific α-(1→4) glycosidic linkage
Monohydrate crystalline powder suited for enzymatic and formulation research
Differentiated hydrolysis, chromatographic, and sensory profile vs sucrose, lactose, and trehalose

Maltose Substitution Risks


The disaccharide class is not interchangeable. The specific α-(1→4) glycosidic linkage of maltose confers unique enzymatic hydrolysis kinetics [1], thermal stability profiles , and sweetness perception [2] that differ significantly from sucrose (α-1,β-2), lactose (β-1,4), and trehalose (α-1,α-1). Substitution without verifying the application-specific data below can lead to altered reaction rates, unexpected Maillard browning, or compromised process stability.

α-(1→4) linkage kinetics may shift glucoamylase/α-glucosidase activity compared to sucrose (α-1,β-2) or trehalose (α-1,α-1)
Thermal stability and Maillard browning potential may differ from lactose or sucrose, altering process outcomes
Sweetness intensity and solubility crossover behavior may not translate from sucrose-based formulations

Maltose Differentiation Evidence


Hydrolysis Rate vs. Trehalose

Maltose exhibits a markedly higher hydrolytic rate (0.763 s⁻¹) compared to trehalose (0.024 s⁻¹) and sucrose (0.253 s⁻¹) when catalyzed by a specific α-glucosidase [1]. This difference is quantified as a 31.8-fold increase in relative hydrolysis activity for maltose versus trehalose.

Hydrolysis Rate vs Trehalose
Head-to-head
0.763 s⁻¹ vs 0.024 s⁻¹ (31.8× faster)
Supports rapid glucose-liberation assay design
α-Glucosidase source and pH/temp not fully specified
Enzyme Kinetics Glucoamylase Substrate Specificity

Km Comparison vs. Maltotriose

In a study of pig serum neutral α-glucosidase, maltose exhibited a higher Michaelis constant (Km = 2.1 mM) compared to maltotriose (Km = 0.28 mM) [1]. This indicates that the enzyme has a 7.5-fold higher affinity for maltotriose than for maltose, meaning maltose requires a higher concentration to achieve half-maximal reaction velocity.

Km vs Maltotriose
Head-to-head
Km 2.1 mM (maltose) vs 0.28 mM (maltotriose)
Supports α-glucosidase affinity differentiation
Neutral α-glucosidase from pig serum
Enzyme Kinetics α-Glucosidase Km Value

HPLC Retention Time vs. Sucrose

Under specified HPLC conditions (75% Acetonitrile: 25% Water), maltose exhibits a retention time of 12.524 minutes, which is 2.530 minutes longer than that of sucrose (9.994 minutes) [1]. This distinct retention time allows for baseline resolution of the two disaccharides in complex mixtures.

HPLC Retention vs Sucrose
Head-to-head
12.524 min vs 9.994 min (Δ2.530 min)
Baseline resolution from sucrose in sugar analysis
75% ACN; column type not specified in source
Analytical Chemistry HPLC Chromatography

Relative Sweetness vs. Sucrose

Maltose provides a relative sweetness of 0.33 (30-50% of sucrose), which is intermediate between sucrose (1.0) and lactose (0.25) [1][2]. This quantitative difference is critical for formulators aiming to achieve a specific sweetness intensity without using high-intensity sweeteners.

Relative Sweetness
Head-to-head
0.33 (sucrose = 1.0); lactose 0.25
Supports mild-sweetness formulation research
Sensory evaluation literature survey
Sensory Science Sweetness Profile Food Formulation

Thermal Stability vs. Sucrose

Maltose demonstrates high stability under acidic and thermal stress, exhibiting negligible decomposition when heated at pH 3 and 120°C for 90 minutes, and can withstand sugar boiling tests up to 160°C . While direct quantitative comparison data for sucrose under identical conditions is not provided in this source, this performance is noted as a key differentiator for high-temperature acidic food processing.

Thermal/Acid Stability
Data to verify
Hardly decomposes at pH 3, 120°C for 90 min; stable to 160°C in boiling test
Reported stability profile may support high-temp processing studies
Comparator data not provided in source; source review needed
Thermal Stability Acid Resistance Food Processing

Solubility Crossover vs. Sucrose

Maltose monohydrate has a solubility of 1080 g/L in water at 20°C . While both maltose and sucrose are highly soluble, maltose exhibits a 'crossover' behavior where its solubility is lower than sucrose at low temperatures but higher than sucrose at elevated temperatures . This property is crucial for controlling crystallization in confectionery and syrup applications.

Solubility Crossover
Data to verify
1080 g/L at 20°C; temperature-dependent crossover vs sucrose reported
May support crystallization-control studies
Crossover not numerically defined in source
Solubility Crystallization Food Science

Maltose Research and Industrial Applications


Enzymatic Assays & Fermentation

In biochemical research and industrial fermentation, maltose is the preferred substrate when rapid and specific glucose release is required. Its 31.8-fold higher hydrolysis rate compared to trehalose (0.763 s⁻¹ vs 0.024 s⁻¹) ensures efficient enzyme activity assays and faster fermentation kinetics. Furthermore, its distinct Km value (2.1 mM) allows for precise kinetic studies and differentiation from maltotriose-based systems.

Food & Confectionery Formulation

For manufacturers seeking a 'reduced sugar' or 'mildly sweet' label, maltose provides a quantifiable sweetness of 0.33 relative to sucrose . This allows for precise formulation control. Its stability to acid and heat (pH 3, 120°C for 90 min) makes it uniquely suitable for acidic confections, high-temperature syrup production, and baked goods where sucrose might degrade, ensuring consistent product quality and shelf-life.

Analytical Method Standard

In analytical chemistry, the distinct HPLC retention time of maltose (12.524 min) compared to sucrose (9.994 min) makes it an essential standard for developing and validating methods for sugar analysis in complex matrices like food products, beverages, and biological samples. Its procurement is critical for laboratories requiring baseline-resolved separation from common interfering disaccharides.

Pharmaceutical Excipients & Syrups

In pharmaceutical formulation, particularly for liquid syrups and suspensions, maltose offers advantages over sucrose. Its temperature-dependent solubility crossover behavior helps prevent unwanted crystallization during storage . Combined with its high water solubility (1080 g/L at 20°C) and thermal stability, maltose ensures consistent viscosity and active ingredient dispersion.

Application
Selection Property
Validation Focus
Enzymatic assay & fermentation studies
Reported hydrolysis rate and Km context
Glucoamylase/α-glucosidase activity profiling
Reduced-sweetness formulation research
Sweetness and thermal stability profile
Acid/heat processing stability and sensory evaluation
HPLC carbohydrate method development
Reported retention time differentiation
Chromatographic resolution from sucrose
Syrup formulation research
Solubility and crystallization behavior
Crystallization control under storage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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